molecular formula C7H14OTe B12559331 3-(Butyltellanyl)prop-2-en-1-ol CAS No. 185841-11-6

3-(Butyltellanyl)prop-2-en-1-ol

Cat. No.: B12559331
CAS No.: 185841-11-6
M. Wt: 241.8 g/mol
InChI Key: ZLNLHAIFQRVRJH-UHFFFAOYSA-N
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Description

3-(Butyltellanyl)prop-2-en-1-ol is an organic compound with the molecular formula C₇H₁₄OTe It is a tellurium-containing compound, which makes it part of a unique class of organotellurium compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyltellanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with butyltellurium trichloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH2=CHCH2OH+BuTeCl3+3NaOHCH2=CHCH2TeBu+3NaCl+2H2O\text{CH}_2=\text{CHCH}_2\text{OH} + \text{BuTeCl}_3 + 3\text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{TeBu} + 3\text{NaCl} + 2\text{H}_2\text{O} CH2​=CHCH2​OH+BuTeCl3​+3NaOH→CH2​=CHCH2​TeBu+3NaCl+2H2​O

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes to laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Butyltellanyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states.

    Reduction: The tellurium atom can be reduced to lower oxidation states.

    Substitution: The butyltellanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can react with the tellurium center.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tellurium oxides, while substitution reactions can yield a variety of organotellurium compounds.

Scientific Research Applications

3-(Butyltellanyl)prop-2-en-1-ol has several applications in scientific research:

    Organic Synthesis: It can be used as a reagent in the synthesis of more complex organotellurium compounds.

    Materials Science: Organotellurium compounds are being explored for their potential use in semiconductors and other advanced materials.

    Biological Studies: The biological activity of organotellurium compounds is of interest, particularly their potential as antioxidants and enzyme inhibitors.

Mechanism of Action

The mechanism by which 3-(Butyltellanyl)prop-2-en-1-ol exerts its effects is primarily through the interaction of the tellurium atom with various molecular targets. Tellurium can form strong bonds with sulfur and selenium, which are present in many biological molecules. This interaction can lead to the inhibition of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Allyl Alcohol (Prop-2-en-1-ol): A simpler compound without the tellurium atom.

    Butyl Telluride: A related compound where the tellurium is bonded to a butyl group without the allyl alcohol moiety.

Uniqueness

3-(Butyltellanyl)prop-2-en-1-ol is unique due to the presence of both the allyl alcohol and butyltellanyl groups. This combination allows it to participate in a wider range of chemical reactions compared to simpler compounds like allyl alcohol or butyl telluride.

Properties

CAS No.

185841-11-6

Molecular Formula

C7H14OTe

Molecular Weight

241.8 g/mol

IUPAC Name

3-butyltellanylprop-2-en-1-ol

InChI

InChI=1S/C7H14OTe/c1-2-3-6-9-7-4-5-8/h4,7-8H,2-3,5-6H2,1H3

InChI Key

ZLNLHAIFQRVRJH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]C=CCO

Origin of Product

United States

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